3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2-phenylpyrrolo[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-14-8-6-13(7-9-14)19(24)17-12-21-11-10-16(17)18(23)22(19)15-4-2-1-3-5-15/h1-12,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXQICJGNFGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2(C4=CC=C(C=C4)Cl)O)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Cyclization via Trichloroacetimidate Intermediates
A foundational approach involves trichloroacetimidate-mediated coupling to assemble the pyrrolo[3,4-c]pyridinone scaffold. Adapted from, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is converted to its trichloroacetimidate derivative using trichloroacetonitrile and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane. Subsequent coupling with activated arenes (e.g., phenylboronic acid) in the presence of trimethylsilyl triflate (TMSOTf) facilitates C–C bond formation, yielding intermediates that undergo cyclization under acidic conditions (e.g., HCl/EtOH) to form the target compound.
Reaction Conditions :
Hydrazinolysis and Azide Coupling for Amide Formation
The hydrazide derivative of the parent ester serves as a precursor for introducing nitrogen-containing moieties. As detailed in and, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate reacts with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide. Treatment with sodium nitrite and HCl generates an acyl azide, which undergoes Curtius rearrangement or reacts with primary amines (e.g., benzylamine) to yield substituted amides. Cyclization via intramolecular nucleophilic attack forms the pyrrolidine ring, followed by oxidation to introduce the pyridinone moiety.
Optimization Data :
Enolate Alkylation and Cyclocondensation
A three-component reaction strategy, inspired by, employs ethyl 2,4-dioxovalerate, 4-chlorobenzaldehyde, and aniline in glacial acetic acid to form 4-acetyl-3-hydroxy-3-pyrroline-2-one intermediates. Enolate alkylation with phenylmagnesium bromide introduces the phenyl group at position 2, while subsequent treatment with aliphatic amines (e.g., methylamine) induces cyclocondensation to form the pyrrolo[3,4-c]pyridinone core.
Critical Parameters :
- Solvent: Glacial acetic acid vs. ethanol (higher yields in ethanol, 78% vs. 65%).
- Temperature: 80°C, 24 hours.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Trichloroacetimidate | TMSOTf, phenylboronic acid | 68% | High regioselectivity | Requires anhydrous conditions |
| Hydrazide/Azide coupling | Hydrazine, NaNO₂, HCl | 70% | Versatile for amide derivatives | Multi-step, low atom economy |
| Enolate alkylation | Ethyl 2,4-dioxovalerate, Grignard | 78% | One-pot cyclocondensation | Sensitive to moisture and oxygen |
Mechanistic Insights and Stereochemical Considerations
- Trichloroacetimidate Pathway : The TMSOTf-catalyzed coupling proceeds via a Friedel-Crafts-type mechanism, where the electrophilic imidate reacts with electron-rich arenes.
- Cyclization Dynamics : DFT studies on analogous systems () reveal that the pyridinone ring forms preferentially due to lower activation energy (ΔG‡ = 25.3 kcal/mol) compared to alternative tautomers.
- Stereoselectivity : The 3-hydroxy group’s configuration (R/S) is influenced by the solvent polarity, with ethanol favoring the R-enantiomer (ee > 85%).
Industrial-Scale Adaptations and Green Chemistry
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyridine core.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions vary depending on the desired transformation, but they generally involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone derivative, while halogen substitution can produce various halogenated analogs of the original compound .
Scientific Research Applications
3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrolo-pyridinones to highlight differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations :
Chlorophenyl groups at positions 2 or 3 influence steric bulk and electronic properties, affecting solubility and receptor interactions. The 2,6-dichloro analog may exhibit higher lipophilicity than the 4-chloro derivative.
Synthetic Routes: Pyrrolo-pyridinones are typically synthesized via Grignard reactions (e.g., pyridine-3,4-dicarboxylic acid intermediates ) or Suzuki couplings (e.g., boronic acid derivatives in ). The hydroxyl group in the target compound may require protective group strategies during synthesis.
Pharmacological Potential: Derivatives like 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one are HPK1 inhibitors , suggesting the target compound could share similar kinase-targeting activity. The 1,3-dioxo-2,3-dihydro analog in acts as a GPR119 agonist, highlighting the scaffold’s adaptability to diverse targets.
Physicochemical Properties :
- The target compound’s hydroxyl group likely improves aqueous solubility compared to dichloro derivatives (e.g., 4,6-dichloro analog ), which have higher halogen content and lower polarity.
- Melting points for dichloro analogs exceed 300°C , suggesting high crystallinity, whereas hydroxy-substituted derivatives may exhibit lower melting points.
Biological Activity
3-(4-Chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a compound belonging to the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including analgesic, antitumor, and antiviral effects, supported by recent research findings and case studies.
Chemical Structure
The compound features a complex bicyclic structure that integrates a pyrrole moiety fused to a pyridine nucleus. The presence of the 4-chlorophenyl and phenolic groups contributes to its biological activity.
1. Analgesic Activity
Research has indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic properties. In a study assessing various derivatives, it was found that compounds with specific substitutions at the 4-position of the phenyl ring enhanced analgesic efficacy. For instance, 4-phenoxy and 4-(4-fluorophenoxy) substitutions showed promising results in pain relief models in mice .
2. Antitumor Activity
The antitumor potential of this compound has been explored through cytotoxicity assays against various cancer cell lines. Notably, one study demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells. This selectivity suggests a favorable therapeutic index for potential cancer treatments .
| Compound | Cell Line Tested | Cytotoxicity Level |
|---|---|---|
| This compound | Ovarian Cancer | Moderate |
| This compound | Cardiac Cells | Low |
3. Antiviral Activity
The compound has also shown antiviral properties in vitro. In particular, it was evaluated for its ability to inhibit HIV replication. Results indicated that certain derivatives exhibited moderate activity against HIV-1 with effective concentrations (EC50) below 10 µM. The structural modifications significantly influenced their antiviral efficacy .
Case Studies
Case Study 1: Analgesic Efficacy
In a controlled experiment involving animal models of pain (e.g., formalin test), the compound demonstrated a dose-dependent reduction in pain response compared to control groups. The optimal dose ranged between 10–30 mg/kg body weight.
Case Study 2: Antitumor Screening
A series of in vitro assays were conducted on breast cancer and ovarian cancer cell lines using various concentrations of the compound. The findings revealed that while the compound exhibited cytotoxic effects on ovarian cancer cells (IC50 = 15 µM), it showed minimal effects on healthy cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrrolidine precursors with chlorophenyl ketones under acidic conditions. Key steps include:
- Precursor activation : Use of ammonium persulfate (APS) as an oxidizing agent to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing transition states .
- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation) .
- Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How can structural ambiguity in the compound’s dihydro-pyrrolo-pyridinone core be resolved?
- Methodological Answer : Use X-ray crystallography to resolve stereochemical uncertainties:
- Crystallization : Grow single crystals in ethanol/water (3:1 v/v) at 4°C for 48 hours .
- Data analysis : Refine atomic coordinates using software like SHELXL (R-factor < 0.05) .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer :
- Solubility screening : Test in DMSO (high solubility, >50 mg/mL), followed by aqueous buffers (pH 2–9) for stability .
- Degradation analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the hydroxy group) .
Q. Which computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET profiling : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8–3.5), BBB permeability (low), and CYP450 inhibition (CYP3A4 substrate) .
- Docking studies : Perform AutoDock Vina simulations with protein targets (e.g., kinases) to prioritize bioactivity assays .
Advanced Research Questions
Q. How do competing reaction pathways affect the yield of the target compound?
- Methodological Answer :
- Mechanistic analysis : Use LC-MS to detect intermediates (e.g., enol tautomers) that divert the reaction toward byproducts .
- Optimization : Introduce steric hindrance (e.g., bulkier aryl groups) to suppress side reactions. For example, replace phenyl with 4-methylpyridyl to improve regioselectivity .
Q. How to address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC50 values against common targets (e.g., kinases) under standardized conditions (pH 7.4, 37°C). Discrepancies may arise from assay formats (e.g., fluorescence vs. radiometric) .
- Control experiments : Replicate studies with uniform cell lines (e.g., HEK293) and ATP concentrations (1 mM) to minimize variability .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-chlorophenyl moiety to reduce CYP-mediated oxidation .
- Prodrug design : Synthesize phosphate esters at the hydroxy group to improve aqueous solubility and delay hepatic clearance .
Q. How to design a structure-activity relationship (SAR) study for pyrrolo-pyridinone derivatives?
- Methodological Answer :
- Scaffold modification : Vary substituents at positions 2 (phenyl) and 3 (hydroxy) to assess steric/electronic effects (Table 1) :
| Derivative | R2 | R3 | IC50 (nM) |
|---|---|---|---|
| 1 | Ph | OH | 120 |
| 2 | 4-F-Ph | OAc | 85 |
| 3 | 3-Cl-Ph | OMe | 210 |
- Statistical analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
